Lappaconitine hydrochloride

Description

Properties

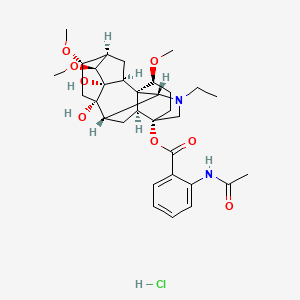

CAS No. |

767350-42-5 |

|---|---|

Molecular Formula |

C32H45ClN2O8 |

Molecular Weight |

621.16 |

IUPAC Name |

[(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrochloride |

InChI |

InChI=1S/C32H44N2O8.ClH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+;/m1./s1 |

InChI Key |

AFZPKUNOYLOCHW-IPZKEBFRSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lappaconitine hydrochloride; Lappaconitine HCl; |

Origin of Product |

United States |

Scientific Research Applications

Introduction to Lappaconitine Hydrochloride

This compound is a synthetic alkaloid derived from Aconitum sinomontanum, a plant known for its traditional medicinal properties. This compound has garnered significant attention in pharmacological research due to its diverse therapeutic applications, particularly in oncology and pain management. Its enhanced solubility compared to its parent compound, lappaconitine, makes it a promising candidate for clinical use.

Antitumor Activity

This compound has demonstrated potent antitumor effects across various cancer cell lines. Recent studies have highlighted its ability to inhibit proliferation and induce apoptosis in human liver cancer (HepG2) and colon cancer (HCT-116) cells.

- Mechanism of Action : Research indicates that this compound induces apoptosis via mitochondrial pathways and the MAPK signaling pathway, leading to cell cycle arrest and reduced viability in cancer cells . The compound has shown a higher selectivity for cancer cells over normal cells, suggesting its potential for targeted cancer therapies .

-

Case Studies :

- In vitro studies established that this compound significantly reduced cell viability in HepG2 cells with an IC50 value of approximately 372.7 μg/mL after 48 hours .

- Similar effects were observed in HCT-116 cells, where the compound inhibited proliferation and induced apoptosis through specific molecular pathways .

Analgesic Properties

This compound exhibits strong analgesic effects, making it a viable option for pain management, particularly in cancer-related pain.

- Research Findings : In animal models, this compound has been shown to alleviate pain effectively, comparable to standard analgesics like diclofenac sodium . Its non-addictive nature further enhances its appeal as a pain management solution.

- Analgesic Activity Testing : Various experimental models, including the acetic acid-induced writhing test and hot plate test, have confirmed its efficacy in reducing both visceral and somatic pain responses .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated with promising results.

- Mechanism : Studies indicate that it modulates inflammatory pathways by reducing cytokine expression (e.g., IL-1β, TNF-α) and inhibiting the production of nitric oxide and prostaglandins through NF-κB and MAPK signaling pathways .

- Clinical Relevance : These findings suggest potential applications in treating inflammatory conditions alongside its analgesic properties.

Antiarrhythmic Effects

This compound has also been studied for its antiarrhythmic properties.

- In Vivo Studies : Research involving models of induced arrhythmia demonstrated that certain derivatives of lappaconitine exhibited antiarrhythmic activity, although the results varied based on the specific compound and dosage used .

Comparative Data Table

Comparison with Similar Compounds

Structural and Functional Analogues

Lappaconitine Hydrobromide

- Structure : Similar to lappaconitine hydrochloride but with a hydrobromide salt.

- Mechanism : Shares antitumor activity but is primarily used for cardiac arrhythmia due to its ion-channel modulation .

- Key Difference : The bromide salt may alter solubility and bioavailability compared to the hydrochloride form .

Sinomenine Hydrochloride

- Structure : A morphine derivative with anti-inflammatory properties.

- Mechanism : Inhibits NF-κB and COX-2 pathways, contrasting with lappaconitine’s mitochondrial/MAPK focus .

- Therapeutic Use : Rheumatoid arthritis, unlike lappaconitine’s oncology applications .

Laurolitsine Hydrochloride

- Structure : Aporphine alkaloid.

- Mechanism : Weak anti-inflammatory activity via ROS scavenging, lacking lappaconitine’s apoptosis-inducing effects .

Pharmacological Comparators

Morphine Hydrochloride

- Analgesic Mechanism : Binds to μ-opioid receptors, causing dependence .

- Contrast : Lappaconitine provides comparable analgesia without receptor interaction or addiction risk .

- Data: Compound ED₅₀ (Tail Pressure Test, mg/kg) Naloxone Sensitivity Lappaconitine HCl 9.12 No Morphine HCl 3.82 Yes

Ranaconitine and N-Deacetyllappaconitine

- Structural Relatives: Norditerpenoid alkaloids from Aconitum sinomontanum .

- Activity : Ranaconitine shows weaker antitumor effects than lappaconitine, likely due to acetyl group absence at C8 .

Antitumor Efficacy in Cancer Models

Table 1: Comparative Antitumor Effects

- Key Insight : this compound exhibits lower IC₅₀ values than its sulfate derivative, highlighting the impact of salt forms on potency .

Preparation Methods

Ethanol Reflux and Concentration

Dried roots are pulverized and subjected to ethanol reflux (8–60 times volume/weight) for 2–24 hours. The filtrate is concentrated under reduced pressure (1 × 10³–0.5 × 10⁵ Pa) to induce crystallization. Post-concentration, the crude LA is recovered with yields up to 0.6% and purity exceeding 99.97% after recrystallization.

Solvent Optimization

While ethanol is the primary solvent, alternatives like methanol and acetone have been explored, though ethanol remains preferred due to its cost-effectiveness and lower toxicity.

Synthesis of Lappaconitine Hydrochloride via Acid-Base Reaction

The conversion of LA to LH involves a direct acid-base reaction, as detailed in pharmacological studies:

Reaction Conditions

LA (0.584 g) is dissolved in anhydrous ethanol (10 mL), and excess 0.1 M hydrochloric acid is added. The mixture is stirred at room temperature for 6 hours, ensuring complete protonation of the alkaloid’s tertiary amine group.

Key Parameters

-

Molar Ratio : A 1:1 molar ratio of LA to HCl is typically used, though excess acid ensures complete salt formation.

-

Temperature : Room temperature (20–25°C) minimizes side reactions such as hydrolysis of LA’s acetyl and benzoyl groups.

Purification and Crystallization Techniques

Post-synthesis purification is critical to achieving pharmaceutical-grade LH:

Recrystallization from Acetone

The reaction mixture is subjected to减压蒸馏 (decompression distillation) to remove ethanol and unreacted HCl. The residue is dissolved in acetone and recrystallized at −4°C, yielding LH with >98% purity.

Yield and Purity Data

| Parameter | Value | Source |

|---|---|---|

| Starting Material | LA (purity >97.7%) | |

| Reaction Time | 6 hours | |

| Yield | 85–90% | |

| Final Purity | >98% |

Analytical Characterization and Quality Control

LH is characterized using chromatographic and spectroscopic methods:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 230 nm) confirms the absence of deacetylated impurities, which are common byproducts of acid-catalyzed hydrolysis.

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra validate the integrity of the diterpenoid骨架 (skeleton) post-salt formation. Key shifts include the downfield displacement of the N-methyl group protons (δ 2.8–3.1 ppm).

Comparative Analysis of Preparation Methods

While the hydrobromide salt of lappaconitine is synthesized using α-bromo ketones (e.g., 2-bromocyclopentanone) in ethanol, the hydrochloride derivative employs direct HCl addition. The latter avoids brominated intermediates, simplifying purification and reducing toxicity risks .

Q & A

Basic Research Questions

Q. What in vitro assays are recommended for assessing the cytotoxic effects of lappaconitine hydrochloride in cancer cell lines?

- Methodological Answer : Use the CCK-8 assay for preliminary cytotoxicity screening, which quantifies viable cells via water-soluble tetrazolium salt reduction. For proliferative inhibition, employ the 5-ethynyl-2'-deoxyuridine (EdU) assay to label DNA synthesis in actively dividing cells. These assays should be complemented with DAPI staining to observe nuclear morphological changes indicative of apoptosis or necrosis .

Q. Which analytical techniques are used for quantifying this compound in plant extracts or pharmacological formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for alkaloid quantification. For complex matrices, couple HPLC with mass spectrometry (LC-MS/MS) to enhance specificity. Ensure calibration with certified reference standards and validate methods for linearity, precision, and recovery rates .

Q. How can researchers ensure reproducibility in preclinical studies involving this compound?

- Methodological Answer : Adhere to NIH guidelines for preclinical research, including detailed reporting of experimental conditions (e.g., cell line authentication, drug dosing protocols, and statistical methods). Use standardized positive/negative controls, such as cisplatin for cytotoxicity comparisons, and document batch-to-batch variability in compound purity .

Advanced Research Questions

Q. What mechanistic approaches elucidate this compound’s role in cell cycle arrest and apoptosis?

- Methodological Answer : Combine flow cytometry with propidium iodide (PI) staining to analyze cell cycle distribution (e.g., G1/S phase arrest). Validate findings using Western blotting to assess protein expression changes in key regulators like p53, p21, Cyclin D1, and phosphorylated retinoblastoma (p-Rb). For apoptosis, use Annexin V-FITC/PI dual staining to distinguish early/late apoptotic cells .

Q. How can solvent systems be optimized for high-purity this compound isolation via high-speed counter-current chromatography (HSCCC)?

- Methodological Answer : Test biphasic solvent systems such as chloroform-methanol-0.2 M HCl (4:1:2 v/v) for optimal partition coefficients. Adjust the ratio to 5:2 for improved resolution. Monitor purity using HPLC and confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy .

Q. What statistical frameworks address discrepancies in reported pharmacokinetic profiles of this compound?

- Methodological Answer : Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-study variability in absorption/distribution. Consider factors like salt form (hydrochloride vs. hydrobromide), extraction methods, and species-specific metabolism. Cross-validate results using in vitro-in vivo extrapolation (IVIVE) models .

Q. How should researchers validate the synthesis and identity of this compound derivatives?

- Methodological Answer : Characterize novel derivatives using tandem techniques:

- Purity : HPLC with diode-array detection (DAD).

- Structure : ¹H/¹³C NMR for functional group analysis and high-resolution mass spectrometry (HR-MS) for molecular formula confirmation.

- Crystallinity : X-ray diffraction to resolve stereochemical configurations, referencing published crystal structure data .

Q. What strategies mitigate off-target effects when studying this compound’s analgesic properties?

- Methodological Answer : Use isoform-specific inhibitors (e.g., κ-opioid receptor antagonists) in conjunction with lappaconitine to isolate target pathways. Employ siRNA knockdown of suspected off-target receptors in neuronal cell lines. Validate selectivity via comparative binding assays (e.g., radioligand displacement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.